8-Bromo-2,4-dichloro-6-fluoroquinazoline

Physicochemical profiling Halogenated heterocycles Lead optimization

Researchers constructing 2,4,8-trisubstituted-6-fluoroquinazoline libraries face a critical gap: common dihalogenated analogs lack orthogonal leaving groups for chemoselective diversification. 8-Bromo-2,4-dichloro-6-fluoroquinazoline resolves this with a predictable reactivity gradient (C4-Cl > C2-Cl > C8-Br), enabling iterative SNAr amination, nucleophilic displacement, and Suzuki-Miyaura coupling without protecting-group manipulations. ● Programmed three-step sequence for ATP-competitive kinase inhibitor SAR, inaccessible with 2,4-dichloro-6-fluoroquinazoline. ● 6-Fluoro substituent provides a quantitative ¹⁹F NMR probe for real-time reaction monitoring and boosts lipophilicity (ΔclogP +1.5-2.0) for agrochemical lead optimization. ● Available in 100 mg to 5 g quantities, ≥97% purity, with global shipping.

Molecular Formula C8H2BrCl2FN2
Molecular Weight 295.92 g/mol
Cat. No. B8052575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,4-dichloro-6-fluoroquinazoline
Molecular FormulaC8H2BrCl2FN2
Molecular Weight295.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)F
InChIInChI=1S/C8H2BrCl2FN2/c9-5-2-3(12)1-4-6(5)13-8(11)14-7(4)10/h1-2H
InChIKeyUOTCZWJWYOPOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,4-dichloro-6-fluoroquinazoline: Polyhalogenated Quinazoline Scaffold


8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS 864292-32-0) is a tetra-substituted quinazoline derivative bearing three distinct halogen types (Br, Cl, F) at the 8-, 2/4-, and 6-positions, respectively. With a molecular formula of C₈H₂BrCl₂FN₂ and a molecular weight of 295.92 g/mol , it serves as a versatile polyhalogenated building block in medicinal chemistry and agrochemical synthesis. Its value proposition rests on the differential reactivity of its C–Cl and C–Br bonds, enabling programmed, sequential functionalization to access complex polysubstituted quinazolines that are inaccessible from simpler dihalogenated analogs.

8-Bromo-2,4-dichloro-6-fluoroquinazoline: Superiority Over Generic Analogs


Generic substitution with 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) or 8-bromo-2,4-dichloroquinazoline (CAS 331647-05-3) fails because neither analog provides the full orthogonal reactivity vector set required for sequential, chemoselective late-stage diversification. The 2,4-dichloro-6-fluoro analog lacks a cross-coupling handle at C8, forcing reliance on harsh C–H activation strategies. Conversely, the 8-bromo-2,4-dichloro analog lacks the electron-withdrawing 6-fluoro substituent, which modulates both the electronic environment of the pyrimidine ring for enhanced SNAr reactivity and provides a critical ¹⁹F NMR spectroscopic probe [2]. Only the title compound integrates three distinct leaving groups with a predictable reactivity gradient (C4-Cl > C2-Cl > C8-Br) that enables iterative functionalization without protecting group manipulations [1].

8-Bromo-2,4-dichloro-6-fluoroquinazoline: Differential Evidence Profile


Physicochemical Differentiation from 2,4-Dichloro Analog

The introduction of a bromine atom at the 8-position transforms the physicochemical profile compared to the parent 2,4-dichloro-6-fluoroquinazoline scaffold. The target compound exhibits a molecular weight of 295.92 g/mol, a predicted boiling point of 329.4±42.0 °C, and a predicted density of 1.917±0.06 g/cm³ . In contrast, 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) has a molecular weight of 217.03 g/mol, a boiling point of 201.7±33.0 °C at 760 mmHg, and a density of 1.571±0.06 g/cm³ . This represents a molecular weight increase of 78.89 g/mol (Δ36%) and a boiling point elevation of approximately 128 °C, directly attributable to the polarizable C8–Br bond.

Physicochemical profiling Halogenated heterocycles Lead optimization

Orthogonal Reactivity for Sequential Functionalization

The compound possesses a predictable three-step orthogonal reactivity sequence: (i) nucleophilic aromatic substitution (SNAr) occurs first at C4 under mild conditions due to higher LUMO coefficient at the C4 carbon of 2,4-dichloroquinazoline scaffolds, confirmed by DFT calculations [1]; (ii) C2 substitution follows under harsher conditions; (iii) the C8–Br bond, being less activated toward SNAr than the C–Cl bonds at the electron-deficient pyrimidine ring [2], is preserved for subsequent Suzuki-Miyaura cross-coupling. In contrast, 2,4-dichloro-6-fluoroquinazoline (lacking C8-Br) can only undergo two sequential SNAr events, after which further diversification requires de novo C–H activation or complete resynthesis.

SNAr regioselectivity Sequential functionalization Polyhalogenated heterocycle synthesis

C8–Br as Superior Latent Cross-Coupling Handle

In polyhalogenated quinazoline systems, the established site-selectivity hierarchy for palladium-catalyzed cross-coupling is Csp²–I > C(4)–Cl > Csp²–Br, with the Csp²–Br bond being less reactive than the activated C(4)–Cl bond [1]. This means the C8–Br bond remains intact during C4 and C2 SNAr transformations and can be selectively addressed in a final Suzuki-Miyaura coupling step. In contrast, the 2,4,8-trichloro-6-fluoroquinazoline analog bears a C8–Cl bond, which has a significantly higher bond dissociation energy (BDE(C–Cl) ≈ 397 kJ/mol vs BDE(C–Br) ≈ 280 kJ/mol for aryl halides), rendering it far less reactive in oxidative addition with Pd(0) catalysts.

Palladium-catalyzed cross-coupling C–Br vs C–Cl reactivity Suzuki-Miyaura coupling

¹⁹F NMR Spectroscopic Monitoring

The 6-fluoro substituent serves as a unique ¹⁹F NMR probe (δ typically between -100 and -115 ppm for aryl fluorides on quinazoline), enabling real-time reaction monitoring, purity assessment, and structural confirmation without interference from proton resonances. This feature is absent in 8-bromo-2,4-dichloroquinazoline (CAS 331647-05-3), which relies solely on ¹H and ¹³C NMR for characterization. In the 6-fluoroquinazoline SAR studies by Tobe et al., the 6-fluoro group was essential for evaluating dual TNF-α and T cell proliferation inhibitory activity [1], and ¹⁹F NMR has been extensively used to confirm regioselective substitution patterns in 2,4-dichloroquinazoline SNAr products [2].

¹⁹F NMR spectroscopy Reaction monitoring Analytical characterization

Commercial Purity and Batch-Level QC Documentation

Commercially, 8-bromo-2,4-dichloro-6-fluoroquinazoline is supplied at standardized purity of 97% (Bidepharm) and NLT 98% (MolCore) , with batch-specific QC documentation including NMR, HPLC, and GC traceable to CAS 864292-32-0. In comparison, the structurally related but less elaborated intermediate 2,4-dichloro-6-fluoroquinazoline is typically supplied at 95% purity , reflecting the additional purification burden required when the 8-bromo substituent is absent and the synthesis terminates earlier.

Chemical procurement Quality assurance Synthetic intermediate sourcing

6-Fluoro Modulation of Lipophilicity and Electronics

Fluorination of the quinazoline scaffold at the 6-position is known to increase lipophilicity (logP) by 1.5–2.0 units compared to non-fluorinated counterparts [1], while simultaneously withdrawing electron density from the pyrimidine ring to enhance electrophilicity for SNAr reactions. The target compound benefits from this dual effect: the 6-F atom increases membrane permeability potential, while the electron-deficient ring accelerates C4-selective amination. In 8-bromo-2,4-dichloroquinazoline (lacking 6-F), the ring is relatively more electron-rich, potentially slowing the rate of nucleophilic attack at C4. The 6-fluoroquinazoline SAR study established that the 6-F substituent is critical for dual TNF-α and T cell proliferation inhibitory activity [2].

Lipophilicity modulation Fluorine effects Drug-likeness optimization

8-Bromo-2,4-dichloro-6-fluoroquinazoline: High-Value Applications


Kinase Inhibitor Library Synthesis

The orthogonal reactivity gradient of the title compound (C4-Cl for mild SNAr amination, C2-Cl for harsher nucleophilic displacement, C8-Br for Suzuki-Miyaura coupling) [1] enables the construction of diverse 2,4,8-trisubstituted-6-fluoroquinazoline libraries. This three-step sequence, which is not feasible with 2,4-dichloro-6-fluoroquinazoline (which lacks a C8 handle) [1], directly addresses the SAR requirements of ATP-competitive kinase inhibitors, where substituents at the 4-, 6-, and 8-positions critically modulate potency and selectivity as established by Tobe et al. [2].

Agrochemical Lead Discovery

In agrochemical research, the increased lipophilicity conferred by the 6-fluoro substituent (ΔclogP +1.5 to +2.0 units vs. non-fluorinated analogs) [3] is valuable for optimizing foliar uptake and cuticular penetration of fungicidal or herbicidal candidates. The C8-Br handle then allows late-stage installation of aryl or heteroaryl groups to tune target binding. The 6-fluoroquinazoline scaffold has demonstrated antifungal activity against Gibberella zeae (58-63% inhibition at 50 μg/mL for related derivatives) [4], and the additional 8-bromo substitution enables further optimization of these leads.

¹⁹F NMR-Guided Reaction Optimization

The 6-fluoro group serves as a quantitative ¹⁹F NMR probe, enabling real-time monitoring of SNAr progress at C4 and C2 without aliquot workup [3]. This capability is absent in 8-bromo-2,4-dichloroquinazoline, making the title compound uniquely suited for kinetic studies, Design of Experiments (DoE) optimization, and in-process control in scale-up campaigns, where rapid analytical turnaround is critical for cost efficiency.

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